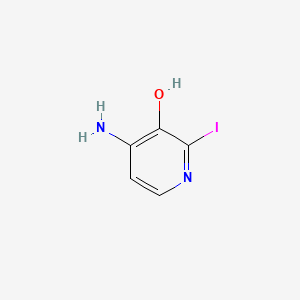![molecular formula C6H5FN2O B581412 (E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine CAS No. 1198353-49-9](/img/structure/B581412.png)
(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine” is a chemical compound with the CAS Number: 1198353-49-9. Its molecular weight is 140.12 and its IUPAC name is 3-fluoro-5-(nitrosomethyl)pyridine .
Molecular Structure Analysis
The molecular formula of this compound is C6H5FN2O. The InChI code is 1S/C6H5FN2O/c7-6-1-5(3-9-10)2-8-4-6/h1-2,4H,3H2 .Scientific Research Applications
Anticancer Research and Fluoropyrimidines
Fluoropyrimidines, notably 5-fluorouracil (5-FU), remain essential for treating a wide range of solid tumors, demonstrating the relevance of fluorinated compounds in anticancer therapy. Research into improving the cytotoxicity and therapeutic effectiveness of 5-FU through biomodulation illustrates ongoing efforts to enhance the efficacy of such compounds against cancer. Despite its widespread use, 5-FU is associated with various toxicities, necessitating the development of more effective and less toxic alternatives or prodrugs (Malet-Martino & Martino, 2002).
Hydroxylamine: Biological Activity and Toxicity
Hydroxylamine itself, while a potent mutagen in vitro, has shown carcinostatic activity against certain tumors in animals, indicating its potential utility in developing anticancer treatments. Its ability to inactivate or inhibit various cellular enzymes and some viruses highlights the complexity and potential of hydroxylamine derivatives in medical research (Gross, 1985).
Metallation of Fluoropyridines
The study of the metallation of π-deficient heteroaromatic compounds, including fluoropyridines, provides insights into the chemical properties that make these compounds valuable in drug design and synthesis. The specific reactions and conditions for fluoropyridine metallation could be relevant for understanding the synthesis and potential applications of (E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine in creating novel therapeutic agents (Marsais & Quéguiner, 1983).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-6-1-5(3-9-10)2-8-4-6/h1-4,10H/b9-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFPVTMDAAHZQP-YCRREMRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1F)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

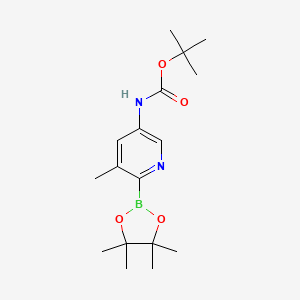
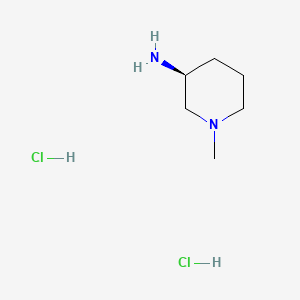
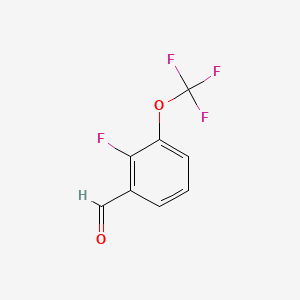
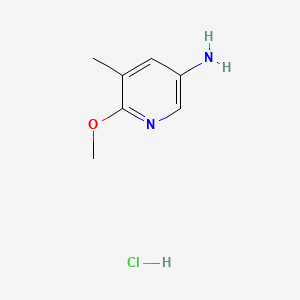
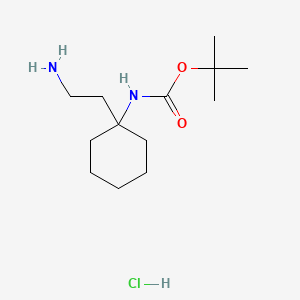



![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)
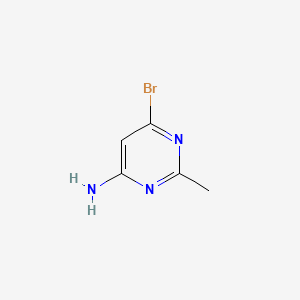
![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)

